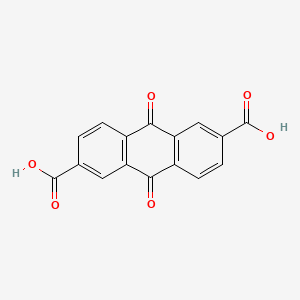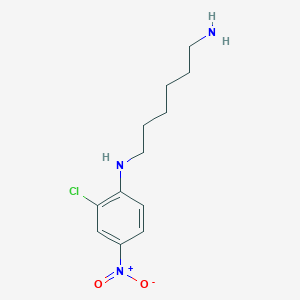
10,12-Nonacosadiynoic Acid
Overview
Description
10,12-Nonacosadiynoic acid is a diacetylene compound with the molecular formula C29H50O2. It is known for its unique structure, which includes a long alkyl chain and two conjugated triple bonds.
Biochemical Analysis
Biochemical Properties
10,12-Nonacosadiynoic acid plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on various substrates. This compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and hydrogen bonding. For instance, this compound can form stable monolayers on substrates like hexagonal boron nitride, highly oriented pyrolytic graphite, and molybdenum disulfide . These interactions are crucial for the compound’s ability to participate in surface polymerization reactions, leading to the formation of polydiacetylene wires.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form self-assembled monolayers affects the cellular microenvironment, potentially altering cell function. Studies have shown that this compound can impact the organization of cellular membranes and influence the activity of membrane-associated proteins . Additionally, the compound’s interactions with cellular components can lead to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable monolayers and participate in surface polymerization reactions. The compound interacts with biomolecules through electrostatic interactions and hydrogen bonding, facilitating the formation of polydiacetylene wires . These interactions are essential for the compound’s ability to influence cellular processes and biochemical reactions. Additionally, this compound can modulate enzyme activity by binding to specific active sites, leading to enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can form stable monolayers that persist over extended periods, allowing for long-term observations of its effects on cellular function . Degradation of the compound can occur under certain conditions, leading to changes in its biochemical properties and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolic activity. At higher doses, this compound can induce significant changes in cellular processes, potentially leading to toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s effects become pronounced, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form stable monolayers and participate in surface polymerization reactions influences its role in metabolic processes . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable monolayers affects its localization and accumulation within specific cellular compartments . Studies have shown that this compound can be transported across cellular membranes through passive diffusion and active transport mechanisms, leading to its distribution within various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications. The compound’s ability to form stable monolayers and participate in surface polymerization reactions directs it to specific compartments or organelles within the cell . These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with cellular components and its role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,12-Nonacosadiynoic acid can be synthesized through a series of organic reactions. One common method involves the coupling of a long-chain alkyne with a suitable diacetylene precursor. The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced organic synthesis techniques. The process may include steps such as purification through column chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10,12-Nonacosadiynoic acid undergoes various chemical reactions, including:
Polymerization: This compound is known to polymerize upon exposure to heat or light, forming polydiacetylene chains.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to polymerization.
Common Reagents and Conditions:
Polymerization: UV light or thermal energy is commonly used to initiate polymerization.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Major Products:
Scientific Research Applications
10,12-Nonacosadiynoic acid has a wide range of applications in scientific research:
Materials Science: It is used in the development of self-assembling monolayers and nanowires.
Nanotechnology: The compound’s ability to form nanostructures makes it valuable for nanotechnology research.
Biological Applications:
Industrial Applications: The compound is used in the production of advanced materials with unique mechanical and optical properties.
Mechanism of Action
The mechanism of action of 10,12-Nonacosadiynoic acid primarily involves its ability to polymerize upon exposure to external stimuli such as UV light or heat. This polymerization process leads to the formation of polydiacetylene chains, which have distinct optical and electronic properties. The molecular targets and pathways involved in this process are primarily related to the alignment and interaction of the diacetylene moieties within the compound .
Comparison with Similar Compounds
10,12-Pentacosadiynoic Acid: Similar in structure but with a shorter alkyl chain.
10,12-Octacosadiynoic Acid: Another diacetylene compound with a different alkyl chain length.
Uniqueness: 10,12-Nonacosadiynoic acid is unique due to its specific alkyl chain length, which influences its self-assembling properties and the stability of the resulting polydiacetylene structures. This makes it particularly valuable for applications requiring precise control over molecular assembly and polymerization .
Properties
IUPAC Name |
nonacosa-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-16,21-28H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQESNAREESPTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66990-35-0 | |
| Record name | 10,12-Nonacosadiynoic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20399286 | |
| Record name | 10,12-Nonacosadiynoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66990-34-9 | |
| Record name | 10,12-Nonacosadiynoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Nonacosadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 10,12-nonacosadiynoic acid and how does it influence its self-assembly properties?
A: this compound is a diacetylene compound, meaning it contains two carbon-carbon triple bonds separated by a single bond. This structural feature allows for polymerization into ordered structures upon UV irradiation or through electron excitation with tools like scanning tunneling microscopes. [, ] This ability to form ordered structures makes it interesting for creating nanoscale structures and patterns. For example, researchers have demonstrated the controlled polymerization of this compound into nanowires on a graphite surface using an STM tip. [] Furthermore, the self-assembly of this compound into well-defined monolayers on various substrates, including MoS2, makes it a promising candidate for templating the arrangement of gold nanoparticles into ordered arrays, crucial for nanoelectronic and nanophotonic applications. []
Q2: How does the surface polarity of a substrate affect the assembly of this compound?
A: Research indicates that the surface electrostatic dipoles significantly influence the self-assembly of this compound. [] On substrates with strong surface dipoles, like sapphire and oxidized diamond, the molecule tends to form standing-up layers. Conversely, on surfaces with weak or screened dipoles, such as hydrogenated diamond or graphene-coated sapphire, a flat-lying monolayer similar to those observed on highly oriented pyrolytic graphite, hexagonal boron nitride, and MoS2 is formed. [] This control over molecular orientation through substrate selection is vital for tailoring the properties of the resulting self-assembled monolayers.
Q3: What applications in material science are being explored with this compound?
A: this compound's ability to form ordered structures makes it interesting for developing nanostructured materials. Studies have explored its use in Langmuir-Blodgett films for various applications. For example, researchers have investigated the photoelectrochemical behavior of Cadmium Sulfide "Q-state" semiconductor particles within a polymerized this compound Langmuir-Blodgett film. [] Additionally, the interaction forces between surfaces coated with polymerized this compound have been studied using atomic force microscopy, providing valuable information for applications requiring controlled surface properties. []
Q4: Can you elaborate on the role of this compound in studying molecular diffusion in Langmuir-Blodgett films?
A: Researchers have utilized this compound to create both unpolymerized and polymerized air-water monolayer films for investigating the lateral diffusion of amphiphilic molecules. [] By incorporating a fluorescent probe, pyrene-DPPE, into these films, scientists can track its movement and gain insights into the dynamics within the monolayers. This knowledge is crucial for understanding and optimizing Langmuir-Blodgett film properties for various applications, including sensing, electronics, and drug delivery.
Q5: What computational chemistry methods have been applied to study this compound?
A: Researchers utilized ArgusLab 4.0.1 software with the Austin Model 1 (AM1) parameterization to optimize the molecular geometry of this compound and determine its minimum potential energy. [] This information is crucial for understanding its interactions with other molecules and surfaces, particularly in the context of self-assembly and potential applications as an acidulant.
Q6: How does the molecular structure of this compound relate to its potential use as an acidifier or acidulant?
A: While this compound is primarily studied for its self-assembling and polymerizable properties, one study investigated its potential as an acidulant alongside another compound, hexadecanoic acid ethyl ester. [] This research focused on the molecular geometry optimization of both compounds using computational methods to assess their potential for this application. While promising, further research is needed to explore its effectiveness and safety as an acidifier or acidulant in practical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)




![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)
![2-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364843.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl octanoate](/img/structure/B1364844.png)
![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)

![2-{[2-(Anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364851.png)

![2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol](/img/structure/B1364855.png)

